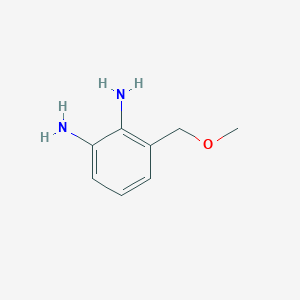

3-Methoxymethyl-benzene-1,2-diamine

Description

The exact mass of the compound this compound is 152.094963011 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALYLNXLDCVXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290108 | |

| Record name | 3-(Methoxymethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916325-86-5 | |

| Record name | 3-(Methoxymethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916325-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxymethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxymethyl-benzene-1,2-diamine from 2-methoxymethyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the chemical synthesis of 3-methoxymethyl-benzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science, from the starting material 2-methoxymethyl-6-nitroaniline. The core of this transformation is the reduction of the aromatic nitro group to an amine, a reaction for which catalytic hydrogenation is a widely employed and efficient method.[1][2][3]

Reaction Principle

The synthesis involves the selective reduction of the nitro group of 2-methoxymethyl-6-nitroaniline to an amino group, yielding this compound. This process is most commonly achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst.[2] The catalyst, typically a noble metal such as palladium or platinum supported on activated carbon, facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group.[2]

The general transformation can be represented as follows:

Figure 1: General reaction scheme for the reduction of 2-methoxymethyl-6-nitroaniline.

Experimental Protocol: Catalytic Hydrogenation

This section provides a detailed, generalized methodology for the catalytic hydrogenation of 2-methoxymethyl-6-nitroaniline. The specific conditions may require optimization based on the scale of the reaction and available laboratory equipment.

Materials and Reagents:

-

2-methoxymethyl-6-nitroaniline

-

Palladium on carbon (Pd/C), 5% or 10% loading

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 2-methoxymethyl-6-nitroaniline in a sufficient volume of a suitable solvent such as ethanol or ethyl acetate.

-

Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst to the reaction mixture. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can be run under a hydrogen balloon (atmospheric pressure) or at elevated pressure (e.g., 50 psi) in a Parr apparatus for faster reaction times.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Quantitative Data Summary

The following table summarizes typical quantitative data for the catalytic hydrogenation of nitroanilines. The exact values for the synthesis of this compound may vary depending on the specific reaction conditions and scale.

| Parameter | Typical Value/Range | Notes |

| Yield | 85-99% | Yields are generally high for this type of reduction. |

| Purity (crude) | >90% | The crude product is often of high purity. |

| Reaction Time | 1-12 hours | Dependent on hydrogen pressure, catalyst loading, and temperature. |

| Hydrogen Pressure | Atmospheric to 5 bar | Higher pressure generally leads to faster reaction rates.[4] |

| Temperature | Room Temperature | The reaction is typically exothermic and may not require heating. |

| Catalyst Loading | 5-10 mol% | Higher loadings can increase the reaction rate. |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting material to the purified final product and its subsequent analysis.

Figure 2: Workflow for the synthesis and analysis of this compound.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and operated in a well-ventilated fume hood.

-

Palladium on Carbon: Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst carefully, preferably in a wetted state or under an inert atmosphere.

-

General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.

This guide provides a comprehensive overview of the synthesis of this compound from 2-methoxymethyl-6-nitroaniline. The described catalytic hydrogenation protocol is a robust and high-yielding method, making it suitable for both small-scale research and larger-scale production in drug development and chemical manufacturing.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxymethyl-benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxymethyl-benzene-1,2-diamine, also known by its IUPAC name 3-methoxybenzene-1,2-diamine, is a substituted aromatic diamine of significant interest in synthetic and medicinal chemistry.[1][2] As a derivative of o-phenylenediamine, it serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, including benzimidazoles and quinoxalines.[1] These resulting heterocyclic structures are of great importance in medicinal chemistry, materials science, and dye chemistry due to their diverse biological activities.[1] The methoxymethyl substituent at the 3-position can influence the regioselectivity of subsequent reactions through steric and electronic effects, making it a valuable building block for creating novel molecules with specific properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role as a synthetic precursor.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| IUPAC Name | 3-methoxybenzene-1,2-diamine | [2][3] |

| Synonyms | 3-Methoxy-1,2-benzenediamine, 2,3-Diaminoanisole | [2][4] |

| CAS Number | 37466-89-0 | [1][2][4][5] |

| Molecular Formula | C₇H₁₀N₂O | [1][2][4][5] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Melting Point | 77-78 °C | [1] |

| Boiling Point | 114-116 °C @ 0.5 Torr | [1] |

| Appearance | Solid | [4] |

| Solubility in Water | Slightly soluble (5.9 g/L at 25 °C) | [5] |

| Predicted pKa | 4.10 ± 0.10 | [5] |

| XLogP3 | 0.5 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute for a preliminary, approximate determination.

-

A second, more accurate measurement is performed with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Caption: Workflow for determining the boiling point under reduced pressure.

Solubility Determination

The solubility of this compound in water can be determined quantitatively.

Procedure:

-

An excess amount of the solid compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the clear filtrate is carefully evaporated to dryness.

-

The mass of the remaining solid is determined.

-

The solubility is calculated and expressed in grams per liter (g/L).

Workflow for Solubility Determination

Caption: Workflow for the quantitative determination of solubility.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the amino groups in this compound can be determined by potentiometric titration.

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination

Caption: Workflow for determining pKa by potentiometric titration.

LogP Determination by HPLC

The octanol-water partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (HPLC).

Procedure:

-

A series of standard compounds with known LogP values are injected into a C18 reverse-phase HPLC column.

-

The retention times of these standards are measured under isocratic elution conditions (e.g., a mixture of methanol and water).

-

A calibration curve is constructed by plotting the known LogP values against the logarithm of the retention times (log k').

-

A solution of this compound is then injected under the same HPLC conditions.

-

The retention time of the compound is measured.

-

The LogP of the compound is then calculated from its retention time using the calibration curve.

Workflow for LogP Determination by HPLC

Caption: Workflow for estimating LogP using reverse-phase HPLC.

Synthetic Utility and Biological Relevance

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are known to possess a wide range of biological activities. The adjacent amino groups provide a reactive site for condensation reactions to form fused ring systems.

Synthesis of Benzimidazoles and Quinoxalines

The condensation of this compound with aldehydes or carboxylic acids leads to the formation of benzimidazoles, while reaction with 1,2-dicarbonyl compounds yields quinoxalines. These reactions are fundamental in generating libraries of compounds for drug discovery.

Synthetic Pathways to Bioactive Heterocycles

Caption: Synthesis of benzimidazoles and quinoxalines from this compound.

Biological Significance of Derivatives

Derivatives of benzimidazole and quinoxaline synthesized from this compound are investigated for a multitude of therapeutic applications. Their biological activities suggest interactions with various cellular signaling pathways.

Conceptual Relationship to Biological Activity

Caption: The role of this compound derivatives in biological systems.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this and similar compounds. Its utility as a precursor to biologically active benzimidazoles and quinoxalines underscores its importance in the field of drug discovery and development. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to be an active area of investigation.

References

A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-benzene-1,2-diamine, a substituted o-phenylenediamine, is a key chemical intermediate in synthetic organic chemistry. Its bifunctional nature, arising from the two adjacent amino groups and the influencing methoxy substituent, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides a detailed overview of its chemical properties, synthesis, and its significant role as a building block in the development of potentially bioactive molecules.

Note on Nomenclature: The compound discussed in this guide is chemically identified as 3-Methoxy-benzene-1,2-diamine . The user's initial query for "3-Methoxymethyl-benzene-1,2-diamine" did not correspond to a readily available chemical entity in scientific databases. The information herein pertains to the methoxy-substituted compound.

Chemical Identification and Properties

CAS Number: 37466-89-0[1][2][3][4]

Synonyms:

-

2,3-diaminoanisole[2]

-

3-Methoxy-1,2-phenylenediamine[2]

-

3-Methoxy-o-phenylenediamine[2]

-

1,2-Benzenediamine, 3-methoxy-[2]

-

2-amino-3-methoxyaniline[2]

-

3-methoxy-1,2-diaminobenzene[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C7H10N2O | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| Appearance | Solid, Low Melting Solid | [5] |

| Purity | ≥95% | [2][5] |

| Water Solubility | Slightly soluble | [1] |

| InChI Key | BFLWXPJTAKXXKT-UHFFFAOYSA-N | [2][3] |

Synthesis of 3-Methoxy-benzene-1,2-diamine

The primary route for the synthesis of 3-Methoxy-benzene-1,2-diamine involves the reduction of the corresponding nitroaniline precursor, 3-methoxy-2-nitroaniline. A common and efficient method for this transformation is catalytic hydrogenation.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general methods for the reduction of nitroarenes to anilines, such as the synthesis of 3-amino-4-methoxy-acetylaniline from its nitro precursor.[6][7]

Objective: To synthesize 3-Methoxy-benzene-1,2-diamine by the catalytic hydrogenation of 3-methoxy-2-nitroaniline.

Materials:

-

3-methoxy-2-nitroaniline

-

Palladium on carbon (Pd/C, 10% w/w) or a bimetallic catalyst (e.g., Cu/Ni nanoparticles)[6][7]

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H2)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration agent (e.g., Celite)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Reaction flask

-

Magnetic stirrer

-

Filtration setup (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Preparation: The reaction vessel is charged with 3-methoxy-2-nitroaniline and the chosen solvent.

-

Inerting: The vessel is flushed with an inert gas to remove oxygen.

-

Catalyst Addition: The hydrogenation catalyst (e.g., 10% Pd/C) is carefully added to the reaction mixture.

-

Hydrogenation: The apparatus is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically at a set pressure) at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the hydrogen supply is stopped, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-Methoxy-benzene-1,2-diamine.

-

Purification (if necessary): The crude product can be further purified by techniques such as recrystallization or column chromatography.

Caption: General workflow for the synthesis of 3-Methoxy-benzene-1,2-diamine.

Applications in Drug Discovery and Development

While there is limited direct information on the biological activity or involvement in signaling pathways of 3-Methoxy-benzene-1,2-diamine itself, its primary significance for drug development lies in its role as a versatile precursor for the synthesis of heterocyclic scaffolds with proven pharmacological importance.

Precursor to Benzimidazoles and Other Heterocycles

Ortho-phenylenediamines are fundamental building blocks for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The condensation of 3-Methoxy-benzene-1,2-diamine with various aldehydes, carboxylic acids, or their derivatives leads to the formation of substituted benzimidazoles. The methoxy group at the 3-position can influence the electronic properties and steric hindrance of the resulting molecule, potentially modulating its biological activity.

Derivatives of 3-Methoxy-benzene-1,2-diamine, such as certain benzophenanthridinones, have been investigated as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), which are targets in cancer therapy.[8]

Caption: Logical relationship of 3-Methoxy-benzene-1,2-diamine as a precursor.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the direct interactions of 3-Methoxy-benzene-1,2-diamine with cellular signaling pathways. Its utility in drug discovery is therefore indirect, primarily through its incorporation into more complex molecules. Researchers are encouraged to consider this compound as a starting material for generating libraries of novel heterocyclic compounds for screening against various biological targets.

Conclusion

3-Methoxy-benzene-1,2-diamine is a commercially available and synthetically accessible chemical intermediate. Its value to the scientific and drug development community is primarily as a precursor to a wide array of heterocyclic compounds, most notably benzimidazoles. While the direct biological profile of this diamine is not well-characterized, its role in the synthesis of pharmacologically relevant molecules is significant. Future research into the biological effects of this compound and its derivatives could open new avenues for drug discovery.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 3-Methoxymethyl-benzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methoxymethyl-benzene-1,2-diamine (also known as 2,3-diaminoanisole), a key intermediate in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is influenced by several factors including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and the presence of any impurities. For aromatic amines such as this compound, the presence of both polar amino groups and a less polar methoxymethyl-benzene moiety results in a nuanced solubility profile.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on available data for the compound and its structural analogs, the following table summarizes its solubility characteristics.

| Solvent | Chemical Formula | Type | Quantitative Solubility (g/L) | Temperature (°C) | Citation/Note |

| Water | H₂O | Protic, Polar | 5.9 | 25 | [1] |

| Methanol | CH₃OH | Protic, Polar | Soluble | Not Specified | Analog Data[2][3] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble | Not Specified | Analog Data[4] |

| Isopropanol | C₃H₈O | Protic, Polar | Likely Soluble | Not Specified | Analog Data |

| Acetone | C₃H₆O | Aprotic, Polar | Likely Soluble | Not Specified | Analog Data |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Slightly Soluble | Not Specified | Analog Data[5] |

| Dichloromethane | CH₂Cl₂ | Aprotic, Polar | Soluble | Not Specified | Analog Data[5] |

| Toluene | C₇H₈ | Aprotic, Nonpolar | Likely Sparingly Soluble | Not Specified | Analog Data |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | Soluble | Not Specified | Analog Data |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic, Polar | Soluble | Not Specified | Analog Data[2][3] |

Note: "Analog Data" refers to solubility information for structurally similar compounds such as 4-Methoxy-o-phenylenediamine and 2,4-Diaminoanisole, which suggests a likely solubility profile for this compound. Experimental verification is recommended for precise quantitative values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely recognized and reliable method for determining thermodynamic (equilibrium) solubility.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Method

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Conical flask or beaker

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filter paper or filtration funnel

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent and stirring until equilibrium is reached, as described in the shake-flask method.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a known volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the filtrate (W₂).

-

Carefully evaporate the solvent from the dish. This can be done on a steam bath, in a fume hood, or in an oven at a temperature below the boiling point of the solute and the solvent's flash point.

-

Once the solvent has completely evaporated, dry the dish containing the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it (W₃).

-

Calculate the solubility using the following formula:

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility ( g/100g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Logical relationship of factors affecting solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

Spectroscopic Analysis of 3-Methoxymethyl-benzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methoxymethyl-benzene-1,2-diamine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation templates that can be utilized upon data acquisition.

Data Presentation

Effective data management is crucial for comparative analysis and reporting. The following tables provide a structured format for summarizing the key spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following sections outline generalized procedures for NMR, IR, and MS analysis suitable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Ensure the final volume is approximately 0.5-0.7 mL.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or a high-resolution mass spectrometer (HRMS).

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter if necessary.

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode should be tested to determine which gives a better signal for the compound.

-

Mass Range: A range appropriate to detect the molecular ion and its fragments (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: Optimized for the instrument, e.g., 120-150 °C.

-

Nebulizing Gas: Nitrogen.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 3-Methoxymethyl-benzene-1,2-diamine (CAS No. 916325-86-5), a substituted o-phenylenediamine with significant potential as a precursor and intermediate in organic synthesis. This document details its commercial availability, chemical properties, and its role in the synthesis of heterocyclic systems, which are crucial in medicinal chemistry and materials science.

Core Compound Information

This compound is a member of the substituted benzene-1,2-diamine family. The presence of two adjacent amino groups on the benzene ring provides a reactive scaffold for synthesizing a variety of heterocyclic compounds. The methoxymethyl group at the 3-position can influence the regioselectivity of subsequent reactions through steric and electronic effects.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes available information and highlights the general properties of this class of compounds.

| Property | Value | Source |

| CAS Number | 916325-86-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-(Methoxymethyl)benzene-1,2-diamine | |

| Synonyms | 1,2-Benzenediamine, 3-(methoxymethyl)- |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. The table below lists some of the known suppliers.

| Supplier | Location | Website |

| Benchchem | USA | --INVALID-LINK-- |

| BLDpharm | China | --INVALID-LINK-- |

| Shaanxi Dideu Medichem Co. Ltd. | China | |

| Angene International Limited | ||

| EvitaChem | --INVALID-LINK-- |

Significance in Organic Synthesis

The primary utility of this compound lies in its role as a versatile precursor for synthesizing various heterocyclic structures. The adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds, carboxylic acids, and their derivatives.

These reactions are fundamental for creating fused-ring systems such as:

-

Benzimidazoles: Important scaffolds in medicinal chemistry with a wide range of biological activities.

-

Quinoxalines: Used in pharmaceuticals, dyes, and as building blocks in organic electronics.

The methoxymethyl substituent can either be retained in the final product to modulate its physicochemical properties or serve as a functional handle for further chemical modifications.

General Synthetic Pathway

The following diagram illustrates the general synthetic utility of substituted benzene-1,2-diamines as precursors for heterocyclic compounds.

Experimental Protocols: A General Overview

Illustrative Experimental Workflow

The following diagram outlines a typical laboratory workflow for the synthesis of a heterocyclic compound, such as a quinoxaline, from a substituted o-phenylenediamine.

safety and handling precautions for 3-Methoxymethyl-benzene-1,2-diamine

An In-depth Technical Guide to the Safety and Handling of Methoxy-Diaminobenzene Derivatives

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using before handling. The chemical name "3-Methoxymethyl-benzene-1,2-diamine" is ambiguous. This guide synthesizes data for the closely related and commercially available compound, 3-Methoxybenzene-1,2-diamine (CAS: 37466-89-0) , and other relevant isomers found in safety literature. Users must verify the identity and CAS number of their specific compound.

Chemical Identification and Physical Properties

Positive identification of the chemical substance is the first step in ensuring safe handling. The properties of methoxy-diaminobenzene derivatives can vary based on the specific arrangement of the functional groups (isomerism).

| Identifier | 3-Methoxybenzene-1,2-diamine |

| CAS Number | 37466-89-0[1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂O[1][2][3][4][5] |

| Molecular Weight | 138.17 g/mol [1][2][4] |

| Synonyms | 3-Methoxy-1,2-benzenediamine, 3-Methoxy-phenylenediamine[1][2] |

| Physical & Chemical Property | Value / Description |

| Appearance | Solid[5] |

| Water Solubility | Slightly soluble (5.9 g/L at 25 °C)[3] |

| pKa | 4.10 ± 0.10 (Predicted)[3] |

| LogP | 0.5[1] |

| Storage Conditions | Store at -20°C under nitrogen, as the compound may be air sensitive[3]. |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), 3-Methoxybenzene-1,2-diamine is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

Note: A closely related isomer, 2-(Methoxymethyl)benzene-1,4-diamine, is classified as toxic if swallowed (H301), toxic in contact with skin (H311), and may cause an allergic skin reaction (H317)[6]. This highlights the importance of verifying the specific isomer.

Experimental Safety Protocols and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Always handle this material in a well-ventilated area[7]. For procedures that may generate dust or aerosols, use a certified chemical fume hood[8].

-

Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area[7].

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure.

| Protection Type | Specification | Rationale & Citation |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Use equipment tested and approved under standards like EN 166 (EU) or NIOSH (US)[8]. Protects against serious eye irritation (H319). |

| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). A full protective suit may be necessary for larger quantities. | Gloves must be inspected before use and disposed of properly after[7][8]. Protects against skin irritation (H315) and dermal toxicity (H312). |

| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate or dust is generated. | Protects against inhalation toxicity (H332)[7]. |

Safe Handling and Storage

-

General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday[8][9]. Do not eat, drink, or smoke in the laboratory[10].

-

Handling: Avoid contact with skin, eyes, and clothing[7][8]. Avoid the formation of dust and aerosols[8]. Use non-sparking tools and take measures to prevent electrostatic charge buildup[9][10].

-

Storage: Keep the container tightly closed in a dry, well-ventilated place[7][9]. The compound may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) at a controlled temperature (-20°C is recommended)[3].

References

- 1. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxybenzene-1,2-diamine | LGC Standards [lgcstandards.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Methoxybenzene-1,2-diamine | LGC Standards [lgcstandards.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 2-(methoxymethyl)benzene-1,4-diamine - Safety Data Sheet [chemicalbook.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. novachem.com [novachem.com]

potential applications of 3-Methoxymethyl-benzene-1,2-diamine in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzene-1,2-diamine scaffold, also known as o-phenylenediamine, is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active compounds. While the specific derivative 3-methoxymethyl-benzene-1,2-diamine is not extensively documented in publicly available research, the broader class of substituted benzene-1,2-diamines, including methoxy-substituted analogues, has been the subject of significant investigation. These compounds are key precursors in the synthesis of benzimidazoles, a class of heterocyclic compounds renowned for their wide spectrum of pharmacological activities, most notably in oncology.

This technical guide provides a comprehensive overview of the applications of the substituted benzene-1,2-diamine core in medicinal chemistry, with a primary focus on the synthesis and anticancer properties of its benzimidazole derivatives.

From Diamine to Drug: The Synthetic Pathway to Bioactive Benzimidazoles

The primary application of substituted benzene-1,2-diamines in medicinal chemistry is their role as synthons for the construction of the benzimidazole ring system. The most common synthetic route is the condensation reaction of a substituted benzene-1,2-diamine with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis.[1] Another prevalent method involves the condensation with aldehydes, followed by an oxidative cyclization.[1][2]

A variety of catalysts and reaction conditions have been developed to optimize the synthesis of benzimidazole derivatives, including the use of mineral acids, oxidizing agents, and more recently, green and sustainable catalysts.[1][3] The choice of substituent on the benzene-1,2-diamine ring and the reaction partner (carboxylic acid or aldehyde) allows for the generation of a vast library of diverse benzimidazole structures, which is fundamental to structure-activity relationship (SAR) studies.[2]

Anticancer Activity: A Primary Focus of Benzimidazole Research

Benzimidazole derivatives synthesized from substituted benzene-1,2-diamines have demonstrated significant potential as anticancer agents, targeting a variety of mechanisms crucial for cancer cell proliferation and survival.[4][5]

Mechanisms of Action

The anticancer effects of benzimidazole derivatives are multifaceted and include:

-

Kinase Inhibition: Many benzimidazole compounds act as inhibitors of various protein kinases that are critical for cancer cell signaling, such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and CDKs (Cyclin-Dependent Kinases).[6] Inhibition of these kinases can disrupt downstream signaling pathways like the PI3K/AKT and MAPK pathways, leading to cell cycle arrest and reduced proliferation.[6][7]

-

Microtubule Disruption: Several benzimidazole derivatives, including the well-known anthelmintic drug mebendazole, have been shown to interfere with the polymerization of tubulin, a key component of microtubules.[6][7] This disruption of the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[6][7]

-

Modulation of Apoptosis: Benzimidazole compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[6] They can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[6]

-

Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and DNA methyltransferases.[8] By altering the epigenetic landscape of cancer cells, these compounds can reactivate tumor suppressor genes and inhibit cancer cell growth.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzimidazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Chrysin benzimidazole derivative | MCF-7 (Breast) | 25.72 ± 3.95 | [3] |

| Compound 46 | HCT116 (Colon) | 0.00005 | [3] |

| Compound 47 | HCT116 (Colon) | 0.00012 | [3] |

| Benzimidazolyl-retrochalcone 2 | HCT-116 (Colon) | 0.83 | [9] |

| Benzimidazolyl-retrochalcone 6 | HCT-116 (Colon) | 0.86 | [9] |

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of a substituted benzene-1,2-diamine with an appropriate aldehyde.[2][10]

Materials:

-

Substituted benzene-1,2-diamine (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Ammonium chloride (NH₄Cl) (4 mmol) as a catalyst[10]

-

Chloroform (CHCl₃) (5 ml) as a solvent[10]

Procedure:

-

To a stirred solution of the substituted benzene-1,2-diamine and ammonium chloride in chloroform, add the substituted benzaldehyde at room temperature.[10]

-

Continue stirring the reaction mixture for four hours.[10]

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).[10]

-

Upon completion, remove the solvent under reduced pressure.[10]

-

Extract the residue with ethyl acetate and wash the organic layer with water.[10]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.[10]

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (benzimidazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/ml in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Core Concepts

Experimental Workflow for Synthesis and Evaluation

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. nveo.org [nveo.org]

- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 9. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-Methoxymethyl-benzene-1,2-diamine

A comprehensive overview of the synthesis, properties, and applications of 3-Methoxybenzene-1,2-diamine, a key intermediate in pharmaceutical and chemical research.

Introduction

3-Methoxybenzene-1,2-diamine, also known as 3-methoxy-o-phenylenediamine or 2,3-diaminoanisole, is an aromatic organic compound with the chemical formula C₇H₁₀N₂O. Structurally, it features a benzene ring substituted with two adjacent amino groups and a methoxy group. This arrangement of functional groups makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, particularly in the realm of medicinal chemistry.

It is important to note that the compound "3-Methoxymethyl-benzene-1,2-diamine" as initially requested is not a commonly referenced chemical entity in scientific literature. It is highly probable that this was a typographical error for the well-documented "3-Methoxybenzene-1,2-diamine" (CAS Number: 37466-89-0), which is the focus of this technical guide.

This guide provides a detailed account of the history, synthesis, properties, and applications of 3-Methoxybenzene-1,2-diamine, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The synthesis of substituted o-phenylenediamines, including the methoxy derivative, evolved from established methods for the reduction of nitroanilines.[1] The preparation of various substituted nitroaromatics and their subsequent reduction became a common strategy in the late 19th and early 20th centuries to access a wide range of functionalized anilines and their derivatives. The first preparation of 2,4-diaminoanisole, a related isomer, was in 1913 through the reduction of 2,4-dinitroanisole.[2] It is plausible that 3-Methoxybenzene-1,2-diamine was first synthesized through a similar route during this era of extensive exploration into aromatic chemistry, although a specific pioneering publication is not evident.

Physicochemical Properties

3-Methoxybenzene-1,2-diamine is a solid at room temperature and is valued for its role as a versatile chemical intermediate. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 37466-89-0 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Solid |

| Solubility | Slightly soluble in water (5.9 g/L at 25°C) |

| pKa (Predicted) | 4.10 ± 0.10 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 61.3 Ų |

| InChI Key | BFLWXPJTAKXXKT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1N)N |

Data sourced from PubChem and other chemical databases.[3][4]

Experimental Protocols: Synthesis

The primary and most established method for the synthesis of 3-Methoxybenzene-1,2-diamine is the reduction of its corresponding dinitro or nitroamino precursor. A common and effective precursor for this synthesis is 3-methoxy-2-nitroaniline.

Catalytic Hydrogenation of 3-Methoxy-2-nitroaniline

This method is analogous to the well-documented synthesis of the related compound, 4-methoxy-o-phenylenediamine.[5] The process involves the reduction of the nitro group of 3-methoxy-2-nitroaniline using a catalyst, typically palladium on activated carbon, in the presence of hydrogen gas.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-methoxy-2-nitroaniline in a suitable solvent, such as ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on activated carbon to the solution.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure. The reaction is typically stirred at room temperature for several hours until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the palladium catalyst.

-

Isolation: The filtrate is then concentrated under reduced pressure to yield 3-Methoxybenzene-1,2-diamine.

The following diagram illustrates the general workflow for the synthesis of 3-Methoxybenzene-1,2-diamine.

Applications in Drug Development and Research

o-Phenylenediamines are a critical class of building blocks in medicinal chemistry due to their ability to form various heterocyclic ring systems, most notably benzimidazoles.[6] These heterocyclic scaffolds are present in a wide array of biologically active compounds and approved drugs. 3-Methoxybenzene-1,2-diamine serves as a key precursor for introducing a methoxy-substituted benzimidazole core into potential drug candidates.

The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its solubility, metabolic stability, and binding interactions with biological targets. One notable application of a related compound, esomeprazole, contains a methoxy-substituted benzimidazole ring system, highlighting the importance of this structural motif in drug design.[3]

While specific signaling pathways directly modulated by 3-Methoxybenzene-1,2-diamine are not extensively documented, its role as a synthetic intermediate implies its contribution to the development of molecules that target a wide range of biological pathways. The benzimidazole derivatives synthesized from this precursor are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.

The logical relationship for its application in drug discovery is outlined in the following diagram.

References

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates [mdpi.com]

- 3. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. O-phenylenediamine: Significance and symbolism [wisdomlib.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[1][3][4] This document provides detailed protocols for the synthesis of quinoxalines using 3-Methoxymethyl-benzene-1,2-diamine as a key precursor. The primary synthetic route involves the condensation of this diamine with various 1,2-dicarbonyl compounds.[5][6][7] Both classical and green chemistry approaches are presented, offering flexibility in terms of reaction conditions, catalytic systems, and solvent choices.[6][8]

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] The therapeutic importance of the quinoxaline nucleus is well-established, with numerous derivatives being investigated for a wide range of pharmacological activities.[1][4][9] The general and most common method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[7][8] This reaction is versatile and can be performed under various conditions, from refluxing in ethanol or acetic acid to milder, more environmentally friendly procedures at room temperature.[8]

The use of substituted o-phenylenediamines, such as this compound, allows for the introduction of specific functionalities into the quinoxaline scaffold, enabling the fine-tuning of their biological and physicochemical properties. This document outlines detailed experimental procedures for the synthesis of quinoxalines utilizing this particular diamine.

Synthesis of Quinoxalines: General Reaction

The core reaction for the synthesis of quinoxalines is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often acid-catalyzed and proceeds through the formation of a diimine intermediate, which then cyclizes and dehydrates to form the quinoxaline ring.[5]

General Reaction Scheme:

Caption: General reaction for the synthesis of substituted quinoxalines.

Experimental Protocols

Two representative protocols are provided below. The first is a classical approach involving reflux conditions, while the second employs a greener, room-temperature method.

Protocol 1: Classical Synthesis under Reflux Conditions

This protocol describes a general procedure for the synthesis of quinoxaline derivatives in refluxing ethanol, a widely used method.[8]

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of ethanol.

-

Add 1 mmol of the 1,2-dicarbonyl compound to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Attach a condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the progress of the reaction by TLC.

-

After completion of the reaction (typically 2-12 hours), allow the mixture to cool to room temperature.[8]

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Wash the crude product with cold ethanol or a mixture of ethanol and water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Protocol 2: Green Synthesis at Room Temperature using a Catalyst

This protocol outlines an environmentally benign method for quinoxaline synthesis at room temperature, often with higher yields and shorter reaction times.[8][10] Various catalysts can be employed, such as phenol, camphorsulfonic acid, or ammonium heptamolybdate.[8][10][11]

Materials:

-

This compound

-

1,2-Dicarbonyl compound

-

Solvent (e.g., ethanol:water mixture (7:3))[8]

-

Catalyst (e.g., 20 mol% phenol)[8]

-

Magnetic stirrer

-

Beakers, flasks, and other standard laboratory glassware

-

TLC plates

-

Filtration apparatus

Procedure:

-

In a flask, prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of an ethanol:water (7:3) mixture.[8]

-

Add a catalytic amount of phenol (20 mol%).[8]

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using TLC.

-

Upon completion of the reaction, add 20 mL of water to the mixture and continue stirring for 30 minutes to induce precipitation.[8]

-

Collect the crystalline product by filtration and dry.

-

If further purification is needed, recrystallize the product from hot ethanol.[8]

Experimental Workflow

Caption: General experimental workflow for the synthesis of quinoxalines.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of quinoxalines from various o-phenylenediamines and 1,2-dicarbonyl compounds, providing a reference for expected outcomes.

| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Solvent/Temp | Time (h) | Yield (%) | Reference |

| 1 | Benzene-1,2-diamine | Benzil | Phenol/EtOH:H₂O/RT | 0.03 | 98 | [8] |

| 2 | 4-Methyl-benzene-1,2-diamine | Benzil | Phenol/EtOH:H₂O/RT | 0.05 | 96 | [8] |

| 3 | 4-Nitro-benzene-1,2-diamine | Benzil | Phenol/EtOH:H₂O/RT | 0.5 | 92 | [8] |

| 4 | Benzene-1,2-diamine | Benzil | CSA/EtOH/RT | 2 | 96 | [10] |

| 5 | Benzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O/EtOH:H₂O/RT | 0.25 | 95 | [11] |

| 6 | Benzene-1,2-diamine | Benzil | Refluxing EtOH/AcOH | 2-12 | 34-85 | [8] |

CSA = Camphorsulfonic Acid, RT = Room Temperature

Signaling Pathways and Applications in Drug Development

Quinoxaline derivatives are of significant interest in drug development due to their wide array of biological activities. They are known to interact with various biological targets. For instance, some quinoxaline derivatives act as inhibitors of enzymes like protein kinases, while others can function as receptor antagonists.

Potential Therapeutic Applications:

-

Anticancer: Many quinoxaline derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[1][4]

-

Antimicrobial: The quinoxaline scaffold is found in several antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria.[3][8]

-

Antiviral: Certain quinoxaline derivatives have shown promising activity against various viruses, including herpes simplex virus and HIV.[2][3]

-

Anti-inflammatory: Some derivatives have demonstrated anti-inflammatory properties.[3][4]

-

Antidiabetic: Recent studies have explored quinoxaline-based inhibitors for enzymes like α-glucosidase, which are relevant in the management of type II diabetes.[9]

The methoxymethyl substituent on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting quinoxaline derivatives, potentially leading to improved solubility, metabolic stability, or target engagement.

Logical Relationship Diagram

Caption: Relationship between synthesis and applications of quinoxalines.

Conclusion

The synthesis of quinoxalines from this compound and various 1,2-dicarbonyl compounds is a straightforward and versatile process. The protocols provided herein offer both classical and modern, greener alternatives to access these valuable heterocyclic scaffolds. The resulting quinoxaline derivatives have immense potential in drug discovery and development, with a wide range of biological activities that can be further explored and optimized. The presented data and workflows serve as a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repository :: Login [recipp.ipp.pt]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. elixirpublishers.com [elixirpublishers.com]

- 8. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 9. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrar.org [ijrar.org]

- 11. sid.ir [sid.ir]

Application Note: Synthesis of Novel Benzimidazole Derivatives from 3-Methoxymethyl-benzene-1,2-diamine

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include antimicrobial, antiviral, anthelmintic, and anticancer properties. The synthesis of novel benzimidazole derivatives is a key focus in drug discovery and development. This application note details protocols for the synthesis of benzimidazoles from 3-Methoxymethyl-benzene-1,2-diamine, a versatile starting material for accessing 4-substituted benzimidazole scaffolds.

The primary method for benzimidazole synthesis involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative). This note provides two reliable protocols: the synthesis of an unsubstituted benzimidazole using formic acid (Phillips-Ladenburg synthesis) and the synthesis of 2-substituted benzimidazoles via condensation with various aldehydes. These methods are characterized by their simplicity, efficiency, and broad applicability.

Key Applications

-

Drug Discovery: Synthesis of novel compounds for screening against various therapeutic targets.

-

Medicinal Chemistry: Generation of focused libraries of benzimidazole derivatives for structure-activity relationship (SAR) studies.

-

Materials Science: Development of new ligands for catalysis and functional materials.

General Reaction Scheme

The overall synthetic strategy is depicted below, showcasing the cyclization of this compound with either formic acid or an aldehyde to yield the corresponding benzimidazole derivatives.

Figure 1: General synthetic routes for benzimidazoles from this compound.

Protocol 1: Synthesis of 4-Methoxymethyl-1H-benzo[d]imidazole

This protocol describes the reaction of this compound with formic acid to yield the parent 4-methoxymethyl-substituted benzimidazole. This method is a modification of the well-established Phillips-Ladenburg condensation.[1][2][3]

Materials

-

This compound (1.0 eq)

-

90% Formic Acid (1.5 eq)

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Ethanol

-

Decolorizing Carbon

-

Round-bottom flask (100 mL)

-

Water bath or heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.52 g, 10 mmol) with 90% formic acid (e.g., 0.69 mL, 15 mmol).

-

Heating: Heat the mixture in a water bath at 100°C for 2 hours. The solution will darken during the reaction.

-

Neutralization: After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution while stirring until the mixture is just alkaline (test with litmus paper).

-

Isolation of Crude Product: The crude benzimidazole will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with two portions of ice-cold water (2 x 15 mL).

-

Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of boiling ethanol or water. Add a small amount of decolorizing carbon and heat for 10-15 minutes.

-

Purification: Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The final product should be characterized by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 2-Substituted-4-Methoxymethyl-1H-benzo[d]imidazoles

This protocol outlines a general and efficient method for synthesizing a variety of 2-substituted benzimidazoles through the condensation of this compound with different aldehydes using a catalytic amount of an acid.[4][5]

Materials

-

This compound (1.0 eq)

-

Substituted Aldehyde (R-CHO) (1.0 eq)

-

p-Toluenesulfonic acid (p-TSOH) (0.1 eq) or Ammonium Chloride (NH₄Cl) (0.3 eq)[4]

-

Ethanol or Methanol

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Büchner funnel and filter flask

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of 2-substituted-4-methoxymethyl-1H-benzo[d]imidazoles.

Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.52 g, 10 mmol), the desired aldehyde (10 mmol), a catalytic amount of p-TSOH (e.g., 0.19 g, 1 mmol), and ethanol (30 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (100 mL) with stirring.

-

Filtration: The product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining catalyst and unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven to obtain the final 2-substituted-4-methoxymethyl-1H-benzo[d]imidazole.

Data Presentation

The following table summarizes the expected yields for the synthesis of various benzimidazole derivatives from this compound based on literature precedents for similar reactions.[1][4]

| Entry | Reactant 2 (Aldehyde/Acid) | Product | Method | Catalyst | Yield (%) |

| 1 | Formic Acid | 4-Methoxymethyl-1H-benzo[d]imidazole | A | None | 85-95 |

| 2 | Benzaldehyde | 2-Phenyl-4-methoxymethyl-1H-benzo[d]imidazole | B | p-TSOH | 88-96 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methoxymethyl-1H-benzo[d]imidazole | B | p-TSOH | 90-97 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-methoxymethyl-1H-benzo[d]imidazole | B | NH₄Cl | 85-92 |

| 5 | Furan-2-carbaldehyde | 2-(Furan-2-yl)-4-methoxymethyl-1H-benzo[d]imidazole | B | NH₄Cl | 82-90 |

Conclusion

The protocols described provide robust and versatile methods for the synthesis of 4-methoxymethyl-substituted benzimidazoles. These procedures are suitable for generating a diverse library of compounds for further investigation in drug discovery and materials science. The reactions are generally high-yielding and utilize readily available reagents and standard laboratory techniques.

References

Application Notes and Protocols for Catalyst Selection in the Condensation Reaction of 3-Methoxymethyl-benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate catalyst for the condensation reaction of 3-Methoxymethyl-benzene-1,2-diamine with various carbonyl compounds, primarily aldehydes, to synthesize 5-(Methoxymethyl)-1H-benzimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development.

The condensation of an o-phenylenediamine with an aldehyde is a common and effective method for the synthesis of benzimidazoles. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation to the benzimidazole product. The choice of catalyst is crucial for achieving high yields, selectivity, and mild reaction conditions.

Catalyst Selection Overview

A variety of catalytic systems, both homogeneous and heterogeneous, have been successfully employed for the synthesis of benzimidazoles. The selection of an optimal catalyst depends on several factors including the nature of the aldehyde, desired reaction conditions (e.g., temperature, solvent), and considerations for catalyst recovery and reuse.

Key Catalyst Categories:

-

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and offer advantages in terms of easy separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

-

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to high catalytic activity and selectivity. However, their separation from the product can be challenging.

-